![molecular formula C9H10ClN3 B3048802 4-(1H-Pyrazol-1-yl)aniline dihydrochloride CAS No. 1820647-29-7](/img/structure/B3048802.png)
4-(1H-Pyrazol-1-yl)aniline dihydrochloride
Overview
Description
4-(1H-Pyrazol-1-yl)aniline dihydrochloride is a chemical compound with the empirical formula C9H10ClN3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 4-(1H-Pyrazol-1-yl)aniline dihydrochloride is 195.65 . The SMILES string representation of its structure isCl.Nc1ccc(cc1)-n2cccn2
. This indicates that the compound contains a pyrazole ring attached to an aniline group. Physical And Chemical Properties Analysis
4-(1H-Pyrazol-1-yl)aniline dihydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
- Leishmaniasis : Recent studies have highlighted the potent in vitro antipromastigote activity of this compound. It interacts favorably with the active site of LmPTR1, a key enzyme in Leishmania parasites.
- Malaria : While further research is needed, the sulfonamide functionality in similar compounds has demonstrated antimalarial potential .
- Cytotoxicity : Investigate its impact on cancer cell lines such as HeLa and MCF-7 . Assess its potential as a chemotherapeutic agent.
Antiparasitic Activity
Cancer Research
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available resources, compounds containing a pyrazole ring are of interest in various fields of research due to their diverse biological activities . Therefore, it’s possible that future research could explore the potential applications of 4-(1H-Pyrazol-1-yl)aniline dihydrochloride in areas such as medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with theLeishmania major pteridine reductase 1 (LmPTR1) , suggesting that 4-(1H-Pyrazol-1-yl)aniline dihydrochloride may also target similar enzymes or receptors.
Mode of Action
It’s suggested that the compound may interact with its target in a way that leads to a desirable fitting pattern in the active site, characterized by lower binding free energy .
Biochemical Pathways
Based on the potential target (lmptr1), it could be inferred that the compound may affect the metabolic pathways related to pteridine metabolism in leishmania major .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that 4-(1H-Pyrazol-1-yl)aniline dihydrochloride may have similar effects.
properties
IUPAC Name |
4-pyrazol-1-ylaniline;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;;/h1-7H,10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRWMNNHWLYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)aniline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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